Product packaging for 3-(3-Chloro-4-methylphenyl)propanoic acid(Cat. No.:CAS No. 878466-41-2)

3-(3-Chloro-4-methylphenyl)propanoic acid

Cat. No.: B2746968
CAS No.: 878466-41-2
M. Wt: 198.65
InChI Key: QJDLNVLYXJZKAQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.65. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B2746968 3-(3-Chloro-4-methylphenyl)propanoic acid CAS No. 878466-41-2

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDLNVLYXJZKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Chloro 4 Methylphenyl Propanoic Acid and Its Structural Analogues

Retrosynthetic Analysis of 3-(3-Chloro-4-methylphenyl)propanoic acid and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.org This process begins with the target molecule and works backward through a series of logical steps, known as disconnections, which represent the reverse of known chemical reactions. amazonaws.comyoutube.com For this compound, two primary disconnections are considered the most logical for simplifying the structure.

These disconnections identify key synthons—idealized fragments that may not exist in reality but represent the reactive character needed for the corresponding forward synthesis step. amazonaws.com The practical application involves using synthetic equivalents, which are real chemical reagents that provide the desired synthon reactivity.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection Strategy Bond Cleaved Resulting Synthons Potential Synthetic Equivalents Corresponding Forward Reaction
Strategy A Aryl C — Cβ (3-Chloro-4-methylphenyl)⁻ (nucleophile) + ⁺CH₂CH₂COOH (electrophile) (3-Chloro-4-methylphenyl)magnesium bromide + Ethyl 3-bromopropanoate Grignard Reaction
Aryl C — Cβ (3-Chloro-4-methylphenyl)⁺ (electrophile) + ⁻CH₂CH₂COOH (nucleophile) 4-Bromo-2-chloro-1-methylbenzene + Diethyl malonate Malonic Ester Synthesis
Strategy B Cα — Cβ (3-Chloro-4-methylphenyl)CH₂⁺ (electrophile) + ⁻CH₂COOH (nucleophile) 3-Chloro-4-methylbenzyl bromide + Enolate of ethyl acetate Alkylation

| Strategy C | C=O — OH and C-C | 3-Chloro-4-methylphenyl moiety + Succinic anhydride (B1165640) synthon | 2-Chlorotoluene + Succinic anhydride | Friedel-Crafts Acylation |

The elaboration of the propanoic acid side chain is a critical aspect of the synthesis. One common retrosynthetic approach involves disconnecting the bond between the aromatic ring and the β-carbon of the propanoic acid chain. This leads to an aryl nucleophile (or electrophile) and a three-carbon electrophilic (or nucleophilic) chain. For instance, the Ar-CH₂CH₂COOH structure can be disconnected to an aryl anion synthon and a γ-propanoic acid cation synthon. A practical forward synthesis could involve the reaction of a Grignard reagent derived from a halogenated 3-chloro-4-methylbenzene with a suitable three-carbon electrophile like ethylene (B1197577) oxide followed by oxidation, or with ethyl 3-bromopropanoate.

Alternatively, a powerful and widely used strategy involves the palladium-catalyzed Heck reaction, which forms the Cβ-Cα bond by coupling an aryl halide with an acrylate (B77674) ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester yields the desired 3-arylpropanoic acid. Another classical approach is the malonic ester synthesis, where an aryl halide is used to alkylate diethyl malonate, followed by hydrolysis and decarboxylation.

The 3-chloro-4-methylphenyl core is a key building block. Its synthesis typically starts from readily available precursors like p-toluidine (B81030) or p-nitrotoluene. The primary challenge is achieving the correct regiochemistry of chlorination. The methyl group is an ortho, para-directing activator, while the chloro group is a deactivating ortho, para-director.

A common industrial route involves the chlorination of p-nitrotoluene to produce 2-chloro-4-nitrotoluene. google.com This intermediate can then be reduced to 3-chloro-4-methylaniline (B146341) using methods like catalytic hydrogenation. google.com The resulting aniline (B41778) is a versatile intermediate that can be converted into various other functional groups (e.g., halides, nitriles) via Sandmeyer reactions, providing multiple entry points for attaching the propanoic acid side chain.

Forward Synthesis Pathways for this compound and its Derivatives

Based on the retrosynthetic analysis, several forward synthesis routes can be devised, ranging from classical multi-step sequences to more efficient modern catalytic methods.

Classical methods often rely on well-established named reactions. One potential pathway begins with 2-chlorotoluene.

Friedel-Crafts Acylation: 2-Chlorotoluene can be reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The acylation is directed by both the activating methyl group and the deactivating chloro group to the position para to the methyl group, yielding 4-(3-chloro-4-methylbenzoyl)propanoic acid.

Reduction: The ketone carbonyl group of the resulting keto-acid is then reduced to a methylene (B1212753) group. This can be achieved using classical reduction methods such as the Clemmensen (using amalgamated zinc and HCl) or the Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction to afford the final product, this compound.

Another classical route starts from 3-chloro-4-methylaniline:

Sandmeyer Reaction: The aniline is converted to a diazonium salt, which is then treated with copper(I) cyanide (CuCN) to introduce a nitrile group, forming 3-chloro-4-methylbenzonitrile.

Side-chain Elaboration: The benzonitrile (B105546) can be converted into a benzyl (B1604629) halide, which then undergoes malonic ester synthesis to build the propanoic acid chain, followed by hydrolysis and decarboxylation.

Modern organic synthesis increasingly relies on transition-metal catalysis to construct molecular scaffolds efficiently. For 3-arylpropanoic acids, palladium-catalyzed cross-coupling reactions are particularly powerful.

Heck Reaction: A highly convergent approach involves the Heck reaction between an aryl halide, such as 4-bromo-2-chloro-1-methylbenzene, and an acrylate ester (e.g., ethyl acrylate). This reaction, catalyzed by a palladium complex, forms a carbon-carbon bond at the β-position of the acrylate. The resulting cinnamate (B1238496) derivative is then subjected to catalytic hydrogenation to reduce the double bond, followed by ester hydrolysis to yield this compound.

Suzuki Coupling: Another strategy is the Suzuki coupling of (3-chloro-4-methylphenyl)boronic acid with a suitable three-carbon building block, such as ethyl 3-bromopropanoate, in the presence of a palladium catalyst and a base.

Carbonylation: Catalytic carbonylation processes can also be employed. For example, the hydrocarboxylation of a 1-(3-chloro-4-methylphenyl)ethylene derivative could, in principle, furnish the target acid, although this is a less common route for this specific substitution pattern. researchgate.net

| Heck Reaction | 4-Bromo-2-chloro-1-methylbenzene | 1. Pd-catalyzed coupling with an acrylate2. Catalytic hydrogenation3. Ester hydrolysis | High convergence and efficiency; good functional group tolerance. | Requires specific halogenated precursor; catalyst cost. |

While this compound itself is achiral, its derivatives, particularly those with substituents on the propanoic acid chain (e.g., at the α- or β-position), can be chiral. The synthesis of single enantiomers of these derivatives is crucial for applications in medicinal chemistry.

Chiral Auxiliaries: One of the most reliable methods for stereoselective synthesis is the use of chiral auxiliaries, such as Evans oxazolidinones. nih.gov An N-acyl oxazolidinone derived from a 3-(3-chloro-4-methylphenyl)propenoic acid could undergo diastereoselective conjugate addition of an organometallic reagent to create a chiral center at the β-position. Alternatively, an N-acyl oxazolidinone derived from an acetic acid analogue could be selectively alkylated at the α-position. Subsequent cleavage of the auxiliary yields the enantioenriched carboxylic acid. nih.gov

Asymmetric Catalysis: A more modern and atom-economical approach is asymmetric catalysis. For example, the synthesis of an α-methyl derivative, 2-(3-chloro-4-methylphenyl)propanoic acid, could be achieved via the asymmetric hydrogenation of the corresponding α,β-unsaturated acid precursor using a chiral transition-metal catalyst, such as a Ruthenium-BINAP complex. This method is widely used for the synthesis of profen drugs.

Organocatalysis: Recent advances have demonstrated the use of small organic molecules as catalysts for enantioselective reactions. For instance, a chiral amine or thiourea (B124793) catalyst could mediate the enantioselective addition of a nucleophile to a propenoate derivative bearing the 3-chloro-4-methylphenyl group. acs.org

These stereoselective strategies highlight the versatility of synthetic organic chemistry in creating complex, chirally pure molecules from simpler achiral starting materials.

Optimization of Synthetic Routes for Scalability and Efficiency in Research

The transition of a synthetic route from a small-scale laboratory procedure to a scalable and efficient process is a significant challenge in chemical research. This optimization is guided by the need to reduce costs, improve safety, and minimize environmental impact. For a compound like this compound, this involves a detailed evaluation of each synthetic step, from starting materials to final product purification.

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally benign methodologies. The twelve principles of green chemistry provide a guide for this optimization process. nih.gov

Key areas for the application of green chemistry in the synthesis of this compound would include:

Solvent Selection: A significant portion of waste in chemical processes comes from solvent usage. nih.gov The ideal synthesis of this compound would utilize greener solvents such as water, ethanol, or supercritical fluids, or even be conducted under solvent-free conditions. Research into the use of deep eutectic solvents or ionic liquids could also present viable alternatives to traditional volatile organic compounds.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts are used in smaller amounts and can be recycled and reused. For instance, in a potential synthesis involving a cross-coupling reaction to form the carbon-carbon bond, a highly efficient palladium catalyst with a low catalyst loading would be a green choice.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferable.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The exploration of photochemical or microwave-assisted synthesis could offer energy-efficient alternatives to traditional heating methods. nih.gov

Table 1: Illustrative Application of Green Chemistry Principles to a Hypothetical Synthesis of this compound

Green Chemistry PrincipleTraditional Approach (Hypothetical)Greener Alternative (Hypothetical)Potential Impact
Solvent Selection Use of chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) for reactions and extractions.Use of water, ethanol, or a recyclable ionic liquid. Performing the reaction under solvent-free conditions.Reduced volatile organic compound (VOC) emissions, lower toxicity, and easier solvent recycling.
Catalysis Use of stoichiometric amounts of a Lewis acid catalyst.Employment of a recyclable solid-supported acid catalyst or an enzyme.Reduced waste, potential for catalyst reuse, and milder reaction conditions.
Atom Economy A multi-step synthesis with several protection/deprotection steps.A convergent synthesis with fewer steps and high-yielding addition reactions.Higher efficiency and less waste generation.
Energy Efficiency Reactions requiring prolonged heating at high temperatures.Microwave-assisted synthesis or use of a highly active catalyst that allows for lower reaction temperatures.Reduced energy consumption and shorter reaction times.

Process intensification refers to the development of novel equipment and techniques that, compared to conventional ones, lead to substantially smaller, cleaner, safer, and more energy-efficient processes. escholarship.orgcetjournal.it In an academic research setting, process intensification can lead to higher yields, shorter reaction times, and improved safety.

For the synthesis of this compound, process intensification could involve:

Microreactors: These are small-scale continuous flow reactors that offer excellent heat and mass transfer, allowing for precise control over reaction conditions. This can lead to higher yields and selectivity, as well as improved safety for highly exothermic or hazardous reactions.

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow can offer numerous advantages, including better reproducibility, easier scale-up, and the ability to safely handle reactive intermediates.

In-line Analysis: The integration of analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), directly into the reaction setup allows for real-time monitoring of the reaction progress. This enables precise determination of the reaction endpoint and can help in optimizing reaction conditions for maximum yield.

Yield enhancement studies in an academic context often involve a systematic investigation of various reaction parameters. A Design of Experiments (DoE) approach can be employed to efficiently screen multiple variables (e.g., temperature, concentration, catalyst loading, and reaction time) and their interactions to identify the optimal conditions for the synthesis of this compound.

Table 2: Hypothetical Data from a Yield Enhancement Study for a Key Step in the Synthesis of this compound

Experiment IDTemperature (°C)Catalyst Loading (mol%)Concentration (M)Reaction Time (h)Yield (%)
1801.00.5475
21001.00.5485
3802.00.5482
41002.00.5492
5801.01.0878
61001.01.0888
7802.01.0885
81002.01.0895

The data in the hypothetical table above illustrates how a systematic study could reveal that higher temperatures and catalyst loadings, along with increased reaction times and concentrations, can lead to a significant enhancement in the yield of the desired product.

Molecular Interactions and Mechanistic Investigations of 3 3 Chloro 4 Methylphenyl Propanoic Acid Derivatives

Elucidation of Molecular Targets and Binding Mechanisms for Derivatives of 3-(3-Chloro-4-methylphenyl)propanoic acid

To understand the biological effects of these compounds, the first step would be to identify their molecular targets. This would involve screening the derivatives against a panel of enzymes and receptors.

Enzymatic Interaction Profiles of this compound Analogues (In Vitro Studies)

A comprehensive enzymatic interaction profile would require testing the compounds against a variety of enzymes to determine their inhibitory or activating effects. The results would typically be presented in a data table format, showcasing the IC50 or EC50 values for each derivative against each enzyme. This would help in identifying specific enzymes that are targeted by this chemical scaffold.

Receptor Binding Studies and Ligand-Receptor Dynamics for this compound Derivatives (In Vitro)

Receptor binding assays are crucial to determine the affinity and selectivity of the compounds for various receptors. These studies would involve radioligand binding assays or other biophysical techniques to measure the binding constants (Ki or Kd) of the derivatives for a range of receptors. The data would elucidate which receptor subtypes are preferentially targeted and how structural modifications influence binding affinity.

Protein-Ligand Interaction Analysis Involving this compound Scaffolds

Once a molecular target is identified, computational methods like molecular docking and molecular dynamics simulations are often employed to visualize and analyze the interactions between the compound (ligand) and the protein target. These studies can predict the binding mode and identify key amino acid residues involved in the interaction, providing insights into the mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

SAR studies are fundamental in medicinal chemistry for optimizing lead compounds. By systematically modifying the chemical structure and observing the effect on biological activity, researchers can identify the key structural features required for potency and selectivity.

Impact of Substituent Variations on the Chloro-methylphenyl Moiety on Molecular Recognition

This subsection would analyze how altering the substituents on the phenyl ring affects the compound's interaction with its biological target. For instance, moving the chloro or methyl group to different positions or replacing them with other functional groups would likely alter the binding affinity and selectivity. A hypothetical data table would be used to illustrate these relationships.

Hypothetical Data Table for SAR Analysis:

Compound IDR1 (Position 3)R2 (Position 4)Target Binding Affinity (Ki, nM)
1 ClCH3Value
2 HCH3Value
3 ClHValue
4 BrCH3Value
5 ClOCH3Value

Conformational Effects on the Molecular Interaction Landscape of this compound Derivatives

Crystallographic studies of related structures, such as N-(3-chloro-4-methylphenyl)maleamic acid, provide valuable insights into these conformational effects. nih.gov In this derivative, the dihedral angle between the 3-chloro-4-methylphenyl ring and the adjacent amide group is a key conformational parameter. nih.gov A small dihedral angle, for instance, indicates a nearly coplanar arrangement, which can influence electronic properties and potential π-stacking interactions. In the case of N-(3-chloro-4-methylphenyl)maleamic acid, this angle was found to be 6.6 (10)°. nih.gov

Table 1: Conformational and Interaction Parameters of a this compound Derivative

ParameterObservationSignificanceSource
Dihedral Angle (Phenyl Ring vs. Amide Group)6.6 (10)° in N-(3-chloro-4-methylphenyl)maleamic acidIndicates a nearly coplanar arrangement, affecting electronic properties and potential stacking interactions. nih.gov
Carboxyl Group Conformation (C=O vs. O-H)Observed in a rare anti positionStabilized by an intramolecular O—H···O hydrogen bond to the amide group, influencing overall molecular shape. nih.gov
Amide Group Conformation (C=O vs. N-H)anti to each otherA common, stable conformation that influences the directionality of potential hydrogen bonds. nih.gov
Intermolecular InteractionsPairs of O—H···O and N—H···O hydrogen bondsThese bonds pack the molecules into chains in the crystal lattice, demonstrating a capacity for strong intermolecular recognition. nih.gov

Cellular Pathway Modulation by this compound Analogues (In Vitro Cellular Models)

Analogues of this compound are subjects of investigation for their potential to modulate cellular pathways, which are complex networks of signaling events that govern cellular functions like proliferation, differentiation, and apoptosis. promega.com The interaction of these small molecules with specific biological targets can trigger or inhibit these cascades. ontosight.ai Research into structurally similar propanoic acid derivatives has demonstrated a range of biological activities, including anticancer and antimicrobial effects, suggesting interference with critical cellular processes in pathogens or diseased cells. mdpi.commdpi.commdpi.com

The specific chemical structure of each analogue, including the nature and position of substituents on the phenyl ring and modifications to the propanoic acid chain, dictates its bioactivity. ontosight.aimdpi.com For instance, the presence of certain functional groups can enhance a compound's ability to interact with cellular targets, leading to potent biological effects. mdpi.com Studies on various propanoic acid derivatives show that they can induce cell death in cancer cell lines and inhibit the growth of multidrug-resistant bacteria and fungi, pointing to their ability to modulate pathways essential for cell survival and proliferation. mdpi.commdpi.commdpi.com

Signaling Pathway Interrogation in Cell-Based Assays

To understand how this compound analogues affect cellular function, researchers employ a variety of cell-based assays. thermofisher.com These in vitro tools are essential for screening compounds and elucidating their mechanisms of action in a controlled, physiologically relevant context. thermofisher.com A primary method involves assessing the antiproliferative activity of these compounds against cancer cell lines. mdpi.commdpi.com By determining the half-maximal inhibitory concentration (IC₅₀), researchers can quantify a compound's potency in inhibiting cell growth. mdpi.com

Structure-activity relationship (SAR) analyses of related thiazole-containing propanoic acid derivatives have shown that the antiproliferative activity is highly structure-dependent. mdpi.com For example, the incorporation of an oxime moiety into the molecular structure was found to significantly enhance cytotoxic activity against A549 lung cancer cells, with some derivatives showing greater potency than the standard chemotherapeutic agent cisplatin. mdpi.com In addition to proliferation, cell migration assays are used to evaluate the potential of these compounds to inhibit metastasis, a key process in cancer progression. mdpi.com The collective results from these assays help to build a profile of a compound's biological impact and identify promising candidates for further development. mdpi.commdpi.com

Table 2: In Vitro Activity of Selected Propanoic Acid Derivatives

Compound ClassSpecific DerivativeCell LineObserved EffectSource
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesOxime derivative 21A549 (Lung Carcinoma)Potent cytotoxicity (IC₅₀ = 5.42 µM) mdpi.com
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesOxime derivative 22A549 (Lung Carcinoma)Potent cytotoxicity (IC₅₀ = 2.47 µM) mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivativesCompound 20 (containing a 2-furyl substituent)A549 (Lung Carcinoma)Reduced cell viability by 50% and suppressed cell migration. mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivativesCompound 30 (containing a 4-NO₂ phenyl substitution)S. aureus, E. faecalis, E. coliEnhanced antimicrobial activity (MIC = 16-32 µg/mL). mdpi.com

Transcriptomic and Proteomic Responses to this compound (In Vitro Investigations)

To gain a comprehensive, systems-level understanding of the cellular response to a compound, researchers utilize high-throughput "omics" technologies. Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) provide a snapshot of the dynamic changes in gene expression and protein levels within a cell upon exposure to a substance like a this compound analogue. nih.govnih.gov These approaches can reveal the full spectrum of cellular pathways that are perturbed, offering deeper mechanistic insights beyond single-target assays. nih.gov

For example, integrated transcriptomic and proteomic analyses can identify differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) involved in specific metabolic or signaling pathways. nih.gov Studies on related processes, such as the production of propionic acid in bacteria, have shown that these omics analyses can reveal upregulation of genes in central carbon metabolism and downregulation of those related to fatty acid biosynthesis, pointing to a major redirection of cellular resources. nih.gov In the context of drug discovery, exposing human cells to a novel compound and subsequently analyzing the transcriptomic and proteomic shifts can help identify its mechanism of action. nih.gov This can involve pinpointing perturbations in pathways related to cellular stress, ribosome metabolism, or other critical processes, thereby providing an objective and sensitive means to evaluate the compound's biological impact. nih.gov

Compound Names Mentioned in this Article

Computational and Theoretical Chemistry Studies on 3 3 Chloro 4 Methylphenyl Propanoic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-(3-Chloro-4-methylphenyl)propanoic acid Analogues

Development of Predictive Models for Biological Interactions and Optimization of Compound Properties

Predictive computational models are essential tools for estimating how a molecule like this compound might interact with biological targets, such as enzymes or receptors. These models use the three-dimensional structure of the compound to simulate its binding affinity and mode of interaction.

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The software then calculates a "docking score," which estimates the binding affinity. This score helps researchers prioritize compounds for synthesis and experimental testing.

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. By analyzing a set of active molecules, a common pharmacophore can be developed. This model can then be used to screen large virtual libraries for other compounds, like this compound, that fit the required features, potentially identifying new leads. nih.gov

Property Optimization: Based on the insights from these models, the structure of this compound could be theoretically modified to enhance its properties. For instance, if a model suggests that an additional hydrogen bond would improve binding, chemists can design derivatives that incorporate this feature. This iterative process of computational prediction and chemical modification is a cornerstone of modern lead optimization. researchgate.net

Ligand-Based and Structure-Based QSAR Approaches in Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structures of compounds with their biological activities. longdom.org This approach is foundational in designing new molecules with improved potency and selectivity. frontiersin.org

Ligand-Based QSAR: When the 3D structure of the biological target is unknown, ligand-based methods are employed. nih.gov These models are built using a series of compounds with known activities. For a series of phenylpropanoic acid derivatives, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and creating a mathematical equation that relates these descriptors to the observed biological activity. researchgate.netresearchgate.net This equation can then predict the activity of new, unsynthesized compounds like this compound. frontiersin.org

Structure-Based QSAR: If the crystal structure of the target protein is available, structure-based methods like Comparative Molecular Field Analysis (CoMFA) can be used. nih.gov In this approach, the compound is placed within the receptor's binding site, and the steric and electrostatic interaction fields are calculated on a 3D grid. These field values are then used as descriptors to build a QSAR model. Such a model provides a visual, 3D representation of where structural modifications would likely increase or decrease activity, offering direct guidance for compound design.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Research Compound Design

In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures. nih.gov These computational models use the molecular structure to estimate key ADME properties.

Computational Assessment of Molecular Descriptors for Bioavailability

Oral bioavailability, a key determinant of a drug's efficacy, is heavily influenced by a molecule's physicochemical properties. plos.org These properties can be calculated computationally as molecular descriptors. pharmatutor.orgrjptonline.org For this compound, these descriptors provide an initial assessment of its potential as a drug candidate. nih.gov

Key molecular descriptors relevant to bioavailability include:

Molecular Weight (MW): Influences diffusion and transport across biological membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.

Hydrogen Bond Donors and Acceptors: Important for solubility and binding to biological targets.

Rotatable Bonds: A measure of molecular flexibility, which can impact binding affinity.

These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to quickly flag potential bioavailability issues.

Predicted Physicochemical and Bioavailability Properties for this compound

PropertyPredicted Value
Molecular FormulaC₁₀H₁₁ClO₂
Molecular Weight210.65 g/mol
LogP3.14
Topological Polar Surface Area (TPSA)37.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2
Lipinski's Rule of Five Violations0
Bioavailability Score0.55

This data is computationally predicted and not derived from experimental measurements.

Metabolic Site Prediction and Stability Analysis for this compound

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for producing active or toxic metabolites. researchgate.net In silico tools can predict which parts of a molecule are most susceptible to metabolism, primarily by Cytochrome P450 (CYP) enzymes. mdpi.com

For this compound, these tools analyze the reactivity of each atom. The software highlights potential "soft spots" for metabolic attack, such as hydroxylation of the aromatic ring or oxidation of the alkyl chain. The halogenated aromatic structure of the compound is a key factor in its metabolic profile. nih.gov

Metabolic Stability: This refers to the susceptibility of a compound to biotransformation. mdpi.com In silico models can provide an early estimate of metabolic stability, often predicting the intrinsic clearance (CLint) and in vitro half-life (t½). researchgate.net Compounds with very high predicted clearance may be rapidly eliminated from the body, limiting their therapeutic effect. This information allows chemists to modify the structure, for instance, by blocking a predicted metabolic site to improve stability and prolong the compound's duration of action. researchgate.net

Predicted Metabolic Lability for this compound

Atom/RegionPredicted Metabolic ReactionPredicted Lability
Methyl Group CarbonMethyl Group HydroxylationModerate to High
Aromatic Ring Carbon (unsubstituted)Aromatic HydroxylationModerate
Propanoic Acid Chain Carbon (alpha)Aliphatic HydroxylationLow to Moderate

This data represents a generalized prediction based on common metabolic pathways and should be confirmed by experimental studies.

Advanced Analytical and Characterization Methodologies in Research on 3 3 Chloro 4 Methylphenyl Propanoic Acid

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Structural Properties

Spectroscopic methods are fundamental in the analysis of 3-(3-Chloro-4-methylphenyl)propanoic acid, offering insights into its structural architecture and the transformations it undergoes during chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. In ¹H NMR, the chemical environment of each proton in the molecule gives rise to a distinct signal, providing information about its connectivity. docbrown.info The integrated area under each peak corresponds to the ratio of protons in different environments. docbrown.info For instance, the protons of the methyl group, the methylene (B1212753) groups of the propanoic acid chain, and the aromatic protons will each have characteristic chemical shifts.

High-resolution NMR spectra also exhibit spin-spin coupling, where the signal for a proton is split into a multiplet by the influence of neighboring non-equivalent protons. docbrown.info This splitting pattern, governed by the n+1 rule, is instrumental in confirming the arrangement of atoms within the molecule. Purity assessment is also readily achieved with NMR, as the presence of impurities would introduce additional, unaccounted-for signals in the spectrum. The use of deuterated solvents like CDCl₃ is standard practice to avoid interference from solvent protons. docbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Splitting Pattern Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet1H
Aromatic (Ar-H)7.0 - 7.5Multiplet3H
Methylene (-CH₂-COOH)2.6 - 2.8Triplet2H
Methylene (Ar-CH₂-)2.9 - 3.1Triplet2H
Methyl (-CH₃)2.3 - 2.5Singlet3H

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring, Product Identification, and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for monitoring the progress of its synthesis. The initial ionization of the molecule results in a molecular ion peak ([M]⁺), which confirms the compound's molecular mass. docbrown.info High-resolution mass spectrometry can provide the exact mass to several decimal places, allowing for the determination of the molecular formula. docbrown.info

Furthermore, the fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. docbrown.info The molecule breaks apart in a predictable manner, and the resulting fragment ions provide valuable structural information. For instance, the loss of the carboxylic acid group or cleavage of the propanoic acid chain would produce characteristic fragment ions, aiding in the structural confirmation of the target compound and the identification of any reaction byproducts.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The carboxylic acid group exhibits a very broad O-H stretching vibration between 2500 and 3300 cm⁻¹ due to hydrogen bonding. libretexts.orglibretexts.org Additionally, a sharp and strong C=O stretching absorption is typically observed between 1700 and 1725 cm⁻¹. docbrown.info The presence of C-H bonds in the alkyl and aromatic portions of the molecule will also give rise to characteristic stretching and bending vibrations. libretexts.orglibretexts.org The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. shu.ac.uk The absorption of UV or visible light excites outer electrons to higher energy states. shu.ac.uk For organic molecules like this compound, these transitions primarily involve π electrons in the aromatic ring and n electrons on the oxygen atoms of the carboxylic acid group. shu.ac.uklibretexts.org The presence of the substituted benzene (B151609) ring, a chromophore, leads to characteristic absorption bands in the UV region, typically between 200 and 400 nm. libretexts.org The position and intensity of these bands can be influenced by the solvent polarity. shu.ac.uk

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretch2500 - 3300 (broad)
Carbonyl (C=O)Stretch1700 - 1725
Aromatic (C-H)Stretch3000 - 3100
Alkyl (C-H)Stretch2850 - 3000
C-ClStretch550 - 850

Chromatographic Separations in the Context of this compound Research

Chromatographic techniques are essential for the purification, separation, and quantitative analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantitative Analysis, and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative analysis. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of such compounds. nih.govsielc.com

This method can effectively separate the target compound from starting materials, byproducts, and degradation products. pensoft.net The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, and column temperature). By comparing the retention time to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration, allowing for accurate quantitative analysis. Furthermore, HPLC is capable of separating stereoisomers if a suitable chiral stationary phase or chiral mobile phase additive is used. nih.govresearchgate.net

Gas Chromatography (GC) for Analysis of Volatile Derivatives or Reaction Byproducts

While this compound itself has limited volatility due to its carboxylic acid group, Gas Chromatography (GC) can be a valuable tool for its analysis after conversion to a more volatile derivative. nsf.gov Derivatization, such as esterification to form the methyl ester, increases the volatility and thermal stability of the compound, making it amenable to GC analysis. gcms.cznist.gov

GC is particularly useful for the analysis of volatile byproducts that may be formed during the synthesis of the target compound. The technique offers high resolution and sensitivity, allowing for the detection and quantification of even trace amounts of impurities. bevital.no The choice of the GC column (stationary phase) is critical for achieving optimal separation of the components in a mixture. nsf.gov

Chiral Chromatography for Enantiomeric Separation and Purity Determination

Chiral chromatography is an indispensable technique in the study of chiral molecules such as this compound, enabling the separation and quantification of its enantiomers. This high-performance liquid chromatography (HPLC) based method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation.

Polysaccharide-based CSPs are particularly effective for the resolution of a wide array of chiral compounds. nih.govwindows.net Among these, derivatives of cellulose (B213188) and amylose, such as cellulose tris(3-chloro-4-methylphenylcarbamate), have demonstrated broad enantioselectivity. windows.net The separation mechanism on these CSPs is attributed to a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The determination of enantiomeric purity is crucial in pharmaceutical research, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. tsijournals.com Chiral HPLC provides a reliable method to quantify the enantiomeric excess (ee) of a sample, ensuring the quality and safety of a potential therapeutic agent. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Mobile phases in normal-phase chromatography typically consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol (e.g., ethanol, isopropanol), often with acidic or basic additives to improve peak shape and resolution. tsijournals.com

Below is a representative table illustrating the chromatographic parameters for the enantiomeric separation of a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, on a chiral stationary phase.

Table 1: Representative Chromatographic Conditions for Enantiomeric Separation

Parameter Value
Stationary Phase (R, R) Whelk-01
Column Dimensions 250 x 4.6 mm, 5µm
Mobile Phase n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025 v/v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Retention Time (R-enantiomer) ~18.0 min
Retention Time (S-enantiomer) ~22.5 min

| Resolution (Rs) | > 2.5 |

This data is illustrative and based on the separation of a related compound to demonstrate the application of the technique. tsijournals.com

X-ray Crystallography in the Structural Characterization of this compound and its Complexes

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is fundamental in definitively determining the molecular structure of compounds like this compound and its complexes, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for the elucidation of the absolute structure of a crystalline compound. The technique involves irradiating a single crystal of the material with a focused beam of X-rays. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the arrangement of atoms can be deduced.

This methodology allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular connectivity and conformation. Furthermore, SC-XRD reveals details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For instance, in the crystal structure of a related compound, 2-(3-Benzoylthioureido)-3-phenylpropanoic acid, the analysis revealed the presence of intramolecular hydrogen bonds forming an S(6) ring and intermolecular hydrogen bonds leading to the formation of chains. researchgate.net

The following table presents representative crystallographic data for a substituted phenylpropanoic acid derivative, illustrating the type of information obtained from a single crystal X-ray diffraction study.

Table 2: Representative Single Crystal X-ray Diffraction Data

Parameter Value
Chemical Formula C17H16N2O3S
Molecular Weight 328.38
Crystal System Monoclinic
Space Group P21/c
a (Å) 5.8750 (2)
b (Å) 25.9891 (12)
c (Å) 10.3089 (4)
β (°) 90.761 (4)
Volume (ų) 1573.89 (11)
Z 4
Calculated Density (Mg m⁻³) 1.386
Radiation Cu Kα (λ = 1.54178 Å)
Temperature (K) 100
Reflections Collected 10980
Independent Reflections 3045

| R-factor | 0.035 |

This data is for 2-(3-Benzoylthioureido)-3-phenylpropanoic acid and serves as an example of the detailed structural information obtainable through SC-XRD. researchgate.net

Co-crystallization Studies with Biological Targets for Ligand-Protein Interaction Mapping

Co-crystallization is a powerful application of X-ray crystallography used to investigate the interactions between a small molecule ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. nih.gov This technique involves crystallizing the biological macromolecule in the presence of the ligand, resulting in a crystal where the ligand is bound to the protein's active or allosteric site. nih.gov

The subsequent X-ray diffraction analysis of the co-crystal provides a high-resolution, three-dimensional map of the protein-ligand complex. semanticscholar.org This allows for the precise visualization of the binding mode of the ligand, including its conformation and orientation within the binding pocket. researchgate.net Crucially, it reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that are responsible for the ligand's affinity and selectivity for the target. nih.govresearchgate.net

This detailed structural information is invaluable in drug discovery and development. It provides a rational basis for structure-activity relationship (SAR) studies, enabling medicinal chemists to design more potent and selective inhibitors or modulators. By understanding the key interactions, modifications can be made to the ligand to enhance its binding affinity or to improve its pharmacokinetic properties. The process of co-crystallization can be challenging, as it requires finding conditions that are suitable for both the protein and the ligand to form a well-ordered crystal lattice. nih.gov

Thermal and Elemental Analysis for Compound Characterization in Research

Thermal and elemental analysis are fundamental techniques used to characterize the physical and chemical properties of a compound like this compound. These methods provide essential information regarding the compound's purity, thermal stability, and elemental composition.

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) monitors the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the presence of volatile components such as solvents. Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.

Elemental analysis determines the elemental composition of a compound. For an organic molecule like this compound (C10H11ClO2), this typically involves combustion analysis to determine the weight percentages of carbon, hydrogen, and other elements present. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.

The following table provides representative data that would be obtained from thermal and elemental analysis of a pure sample of a substituted propanoic acid derivative.

Table 3: Representative Thermal and Elemental Analysis Data

Analysis Type Parameter Theoretical Value Experimental Value
Thermal Analysis Melting Point (°C) - To be determined
Enthalpy of Fusion (kJ/mol) - To be determined
Elemental Analysis % Carbon (C) 59.86 59.8 ± 0.4
% Hydrogen (H) 5.53 5.5 ± 0.4
% Chlorine (Cl) 17.67 17.6 ± 0.4

Theoretical values are calculated based on the molecular formula C10H11ClO2. Experimental values are presented as an example of expected results for a pure sample.

Table of Compounds

Compound Name
This compound
β-amino-β-(4-bromophenyl) propionic acid
2-(3-Benzoylthioureido)-3-phenylpropanoic acid
n-hexane
ethanol
isopropanol
trifluoroacetic acid
isopropyl amine
cellulose tris(3-chloro-4-methylphenylcarbamate)

Future Directions and Emerging Research Avenues for 3 3 Chloro 4 Methylphenyl Propanoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for 3-(3-Chloro-4-methylphenyl)propanoic acid Synthesis

Current industrial synthesis of similar compounds, like propionic acid, often relies on processes with significant environmental impact and dependence on non-renewable resources. researchgate.netnih.gov Future research will prioritize the development of greener and more sustainable methods for synthesizing this compound. This involves a shift away from traditional chemical methods towards innovative, eco-friendly alternatives.

Key areas of exploration include:

Biocatalysis and Fermentation: Utilizing microbial fermentation or enzymatic processes could offer a highly specific and less energy-intensive route to the target molecule or its precursors. researchgate.netacs.orgacs.org These biological systems operate under mild conditions, reducing energy consumption and waste generation.

Chemo-catalytic Techniques from Bio-based Feedstocks: Research is increasingly focused on converting biomass-derived chemicals into valuable building blocks. acs.orgacs.org Developing catalytic systems that can efficiently transform bio-based starting materials into the specific substituted phenylpropanoic acid structure is a pivotal goal.

Green Chemistry Principles: The application of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalysts that can be easily recovered and reused, will be central to developing more sustainable synthetic pathways. rsc.org The aim is to improve efficiency and minimize the environmental footprint of the synthesis process. nih.gov

Table 1: Comparison of Synthetic Methodologies
MethodologyDescriptionPotential Advantages for SynthesisChallenges
Traditional Chemical SynthesisMulti-step synthesis using conventional reagents and solvents, often from petroleum-based feedstocks.Established and well-understood reaction pathways.Reliance on non-renewable resources, potential for hazardous waste, and high energy consumption. researchgate.net
Biocatalysis/FermentationUse of engineered microorganisms or isolated enzymes to perform specific chemical transformations. acs.orgHigh selectivity, mild reaction conditions, reduced environmental impact, use of renewable feedstocks. researchgate.netProlonged reaction times, complex product separation, and the need for significant biological engineering. acs.org
Green Catalytic RoutesEmploying advanced, often bimetallic, catalysts to convert bio-based materials into the desired product under alkali-free conditions. acs.orgacs.orgHigh activity and selectivity, potential to reduce waste streams (e.g., eliminating NaOH additives). acs.orgCatalyst design and stability, feedstock purity requirements, and process optimization.

Identification of Undiscovered Biological Targets and Deeper Mechanistic Understanding of Compound Action

While derivatives of propanoic acid have shown promise as anticancer and antimicrobial agents, the precise molecular targets and mechanisms of action often remain elusive. mdpi.comnih.gov A significant future direction is the systematic identification of the biological targets of this compound and its analogues to move beyond phenotypic observations to a detailed mechanistic understanding.

Future research will likely employ:

Phenotypic Screening: Testing the compound across a wide range of cell lines and disease models can uncover unexpected biological activities. mdpi.comnih.gov This approach has the potential to identify compounds with novel mechanisms of action. mdpi.com

Target Deconvolution Strategies: Once a biological effect is observed, advanced techniques are needed to identify the specific molecular target(s). Methods such as proteomics, genomics, and photo-affinity labeling are crucial for translating a compound-induced phenotype into a well-defined cellular target. mdpi.com

Mechanistic Studies: Research will focus on elucidating how the compound interacts with its target. For instance, studies on structurally similar compounds suggest the possibility of a covalent mode of binding, where the molecule forms a permanent bond with its target protein. researchhub.com Confirming such mechanisms is a key step in understanding the compound's potency and potential for selectivity.

Application of Advanced Machine Learning and Artificial Intelligence in the Design and Prediction of this compound Analogues

Key applications of AI/ML in this area include:

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high affinity for a biological target and favorable drug-like characteristics. nih.govresearchgate.netmdpi.com These models can explore a vast chemical space to propose novel analogues that a human chemist might not conceive. nih.gov

Predictive Modeling: ML algorithms can be trained to predict various properties of new analogues before they are synthesized. This includes quantitative structure-activity relationship (QSAR) models to forecast biological activity, as well as models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.comelsevier.comtandfonline.com

Lead Optimization: AI can significantly accelerate the lead optimization phase by suggesting specific structural modifications to improve a compound's potency, selectivity, and safety profile, thereby reducing the time and cost of development. msd.commdpi.com

Table 2: AI/ML Applications in Analogue Design
AI/ML ApplicationFunctionImpact on Research
Generative ModelsCreates novel molecular structures with desired properties. researchgate.netExpands the chemical space of potential drug candidates beyond existing libraries. nih.gov
QSAR/Property PredictionForecasts biological activity and ADMET properties based on molecular structure. elsevier.comPrioritizes the synthesis of the most promising candidates, reducing wasted effort. mdpi.com
Virtual ScreeningEfficiently screens vast libraries of virtual compounds against a biological target. nih.govIdentifies potential hits much faster and more cheaply than physical high-throughput screening.
Synthesis PlanningPredicts viable synthetic routes for novel designed compounds. elsevier.comEnsures that computationally designed molecules are practically synthesizable in the lab. nih.gov

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Effects (In Vitro and Theoretical)

To fully comprehend the biological impact of a small molecule, it is essential to move beyond the traditional "one-drug, one-target" paradigm. springernature.com A systems biology approach, integrating multiple layers of biological data (multi-omics), offers a holistic view of how this compound perturbs cellular networks. nih.govmdpi.com

This integrative analysis involves:

Transcriptomics: Analyzing changes in gene expression (RNA levels) to understand which cellular pathways are activated or suppressed by the compound.

Proteomics: Measuring changes in the levels and modifications of proteins to see the downstream effects of altered gene expression. nih.gov

Metabolomics: Profiling changes in small-molecule metabolites to assess the compound's impact on cellular metabolism. nih.gov

By integrating these datasets, researchers can build comprehensive models of the compound's effects, identify both on-target and off-target interactions, discover biomarkers for its activity, and gain a deeper understanding of its mechanism of action within the complex cellular system. springernature.comnih.govnih.gov

Development of Advanced Analytical Probes Based on this compound for Chemical Biology Research

To study the interaction of this compound with biological systems directly, it is crucial to develop tool compounds, or chemical probes. snv63.runih.gov These probes are created by modifying the parent molecule to include a reporter tag or a reactive group, enabling researchers to track and identify its interactions within cells. mdpi.com

The carboxylic acid group of this compound is an ideal handle for chemical modification. thermofisher.com Future research will focus on synthesizing derivatives such as:

Fluorescent Probes: Attaching a fluorescent dye to the molecule allows for its visualization within cells using microscopy, providing information on its subcellular localization.

Affinity-Based Probes: Incorporating a tag like biotin enables the "pull-down" and subsequent identification of binding partners (i.e., the protein targets) from cell lysates.

Photo-affinity Labels: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with any nearby interacting proteins, permanently labeling the target for easier identification. mdpi.com

The development of these advanced analytical probes will be instrumental in validating biological targets, studying drug-target engagement in real-time, and elucidating the complex biological pathways modulated by this class of compounds. mdpi.comarcmedgroup.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.